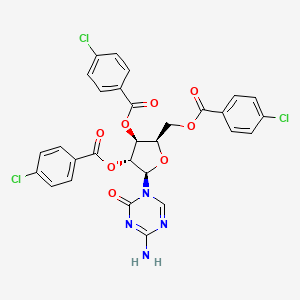

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Description

BenchChem offers high-quality 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H21Cl3N4O8 |

|---|---|

Molecular Weight |

659.9 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate |

InChI |

InChI=1S/C29H21Cl3N4O8/c30-18-7-1-15(2-8-18)25(37)41-13-21-22(43-26(38)16-3-9-19(31)10-4-16)23(44-27(39)17-5-11-20(32)12-6-17)24(42-21)36-14-34-28(33)35-29(36)40/h1-12,14,21-24H,13H2,(H2,33,35,40)/t21-,22+,23-,24-/m1/s1 |

InChI Key |

PDEGTVKZIHQCML-UEQSERJNSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)OC[C@@H]2[C@@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: A Prodrug Approach to Epigenetic Reprogramming

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Prodrug Strategy for Enhanced Therapeutic Potential

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is a rationally designed prodrug of the well-established epigenetic modifier, 5-azacytidine. The strategic addition of p-chlorobenzoyl groups to the ribose moiety of 5-azacytidine is engineered to enhance its pharmacokinetic properties, such as oral bioavailability and metabolic stability, which are limitations of the parent compound.[1][2][3] This guide delves into the core mechanism of action, which is predicated on the intracellular conversion of this prodrug into its active form, 5-azacytidine, and its subsequent profound effects on DNA methylation and cellular function.

The primary therapeutic action of 5-azacytidine and its prodrugs stems from their ability to inhibit DNA methyltransferases (DNMTs), leading to the reversal of aberrant hypermethylation of CpG islands in gene promoter regions.[4][5][6] This epigenetic reprogramming can reactivate silenced tumor suppressor genes, offering a powerful therapeutic avenue for various malignancies, particularly hematological disorders like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[2][7][8]

Metabolic Activation: The Journey from Prodrug to Active Metabolite

The journey of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine from administration to cellular activity is a multi-step process. While specific data on the p-chlorobenzoyl variant is limited, the metabolic pathway can be inferred from similar acetylated prodrugs.[1][3]

-

Esterase-Mediated Cleavage: Upon cellular uptake, the p-chlorobenzoyl ester groups are cleaved by intracellular esterases, releasing the active 5-azacytidine.

-

Phosphorylation Cascade: 5-azacytidine is then sequentially phosphorylated by uridine-cytidine kinase and other kinases to form 5-azacytidine triphosphate.

-

Conversion to Deoxyribonucleotide: A portion of 5-azacytidine diphosphate is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate, which is subsequently phosphorylated to the key active metabolite, 5-aza-2'-deoxycytidine triphosphate.[9]

Caption: Metabolic activation of the prodrug to its active form.

Molecular Mechanism of Action: Covalent Trapping of DNA Methyltransferases

The central mechanism of action of the active metabolite, 5-aza-2'-deoxycytidine, lies in its ability to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[10] Once integrated, it serves as a suicide substrate for DNA methyltransferases (DNMTs), primarily DNMT1, the maintenance methyltransferase.[5][11]

The process unfolds as follows:

-

Incorporation into DNA: During DNA replication, 5-aza-2'-deoxycytidine triphosphate is incorporated in place of deoxycytidine triphosphate.

-

DNMT Recognition and Covalent Adduct Formation: DNMTs recognize the 5-azacytosine base within a CpG dinucleotide as a substrate. The catalytic mechanism of DNMTs involves a nucleophilic attack on the C6 position of the cytosine ring, forming a transient covalent bond.[9]

-

Irreversible Trapping: In a normal cytosine, the reaction is resolved by beta-elimination at the C5 position. However, the presence of a nitrogen atom at the C5 position in 5-azacytosine prevents this resolution.[9] This results in the formation of a stable, covalent adduct between the DNMT enzyme and the DNA strand.[5][12]

-

DNMT Depletion and DNA Hypomethylation: The trapped DNMTs are targeted for proteasomal degradation, leading to a progressive and passive loss of DNA methylation patterns with each round of cell division.[11]

Caption: The molecular cascade of DNMT inhibition by 5-azacytidine.

Downstream Cellular Consequences: From Epigenetic Reversal to Cellular Fate

The depletion of DNMTs and subsequent DNA hypomethylation trigger a cascade of cellular events that contribute to the therapeutic effects of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.

Reactivation of Tumor Suppressor Genes

The most well-characterized downstream effect is the re-expression of tumor suppressor genes that were previously silenced by promoter hypermethylation.[4][7] This can restore critical cellular functions such as cell cycle control, DNA repair, and apoptosis.

Induction of DNA Damage Response and Apoptosis

The formation of DNMT-DNA adducts can be recognized as a form of DNA damage, leading to replication fork collapse and the formation of DNA double-strand breaks.[8] This activates DNA damage response pathways, including the ATR-mediated pathway, leading to the phosphorylation of H2AX and Chk2.[8] Ultimately, this can trigger caspase-dependent and -independent apoptosis.[8]

Effects on RNA and Protein Synthesis

As a ribonucleoside analog, 5-azacytidine can also be incorporated into RNA.[9] This incorporation can lead to the disassembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and a general inhibition of protein synthesis.[9][11] These effects contribute to the cytotoxic properties of the drug, particularly at higher doses.

Immunomodulatory Effects

Recent evidence suggests that 5-azacytidine can also exert immunomodulatory effects. By inducing the expression of endogenous retroviruses and cancer-testis antigens, it can enhance the immunogenicity of tumor cells, potentially making them more susceptible to immune-mediated clearance.[7]

Experimental Protocol: Validation of Prodrug Efficacy and Mechanism

This section outlines a hypothetical experimental workflow to validate the efficacy and mechanism of action of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.

Caption: Experimental workflow for prodrug validation.

Part 1: Prodrug Conversion and Stability

-

Objective: To confirm the conversion of the prodrug to 5-azacytidine and assess its stability.

-

Methodology:

-

Treat cancer cell lines with 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine.

-

At various time points, harvest cells and perform LC-MS/MS analysis on cell lysates to quantify the prodrug and its metabolites (mono- and di-deacylated intermediates, and 5-azacytidine).

-

Incubate the prodrug in human plasma and cell lysates to determine its half-life.

-

Part 2: Mechanistic Validation

-

Objective: To demonstrate that the compound inhibits DNA methylation and reactivates gene expression.

-

Methodology:

-

Global Methylation: Treat cells with the prodrug for several days and assess global DNA methylation levels using methods like pyrosequencing of LINE-1 elements.

-

DNMT1 Depletion: Perform Western blotting to measure DNMT1 protein levels in treated versus untreated cells.

-

Gene-Specific Methylation and Re-expression: Select known hypermethylated tumor suppressor genes (e.g., p15INK4B) and analyze their methylation status by methylation-specific PCR and their mRNA expression levels by qRT-PCR.

-

Part 3: Functional Cellular Outcomes

-

Objective: To evaluate the downstream effects on cell viability, cell cycle, and DNA damage.

-

Methodology:

-

Cytotoxicity: Determine the IC50 of the prodrug in various cancer cell lines using a cell viability assay (e.g., MTT or CellTiter-Glo).

-

Apoptosis: Quantify apoptosis using Annexin V/PI staining and flow cytometry.

-

Cell Cycle: Analyze cell cycle distribution by propidium iodide staining and flow cytometry.

-

DNA Damage: Detect DNA double-strand breaks by immunofluorescence staining for phosphorylated H2AX (γ-H2AX).[8]

-

Quantitative Data Summary

| Parameter | 5-Azacytidine (IV) | 2',3',5'-Triacetyl-5-azacytidine (Oral Prodrug) | Expected for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine |

| Bioavailability | Low Oral Bioavailability | Significantly Improved | Expected to be Significantly Improved |

| Plasma Half-life | Short (~0.4 hours)[1] | Extended (9.2 hours for derived azacitidine)[1] | Expected to be Extended |

| Primary Mechanism | DNMT Inhibition | DNMT Inhibition (via conversion) | DNMT Inhibition (via conversion) |

| Cellular Effects | Apoptosis, Cell Cycle Arrest, Gene Reactivation | Apoptosis, Cell Cycle Arrest, Gene Reactivation | Apoptosis, Cell Cycle Arrest, Gene Reactivation |

Conclusion

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine represents a promising prodrug strategy to harness the therapeutic power of 5-azacytidine with potentially improved pharmacological properties. Its mechanism of action is intrinsically linked to its metabolic conversion to 5-azacytidine, which then acts as a potent inhibitor of DNA methyltransferases. By covalently trapping these enzymes and triggering their degradation, the compound leads to widespread DNA hypomethylation, reactivation of tumor suppressor genes, and ultimately, cancer cell death. Understanding this detailed mechanism is crucial for the continued development and optimization of epigenetic therapies in oncology.

References

-

The different mechanisms of actions of 5-azacytidine. Treatment with... - ResearchGate. Available from: [Link]

-

Azacitidine - Wikipedia. Available from: [Link]

-

DNA methylation and mechanism of action of 5-azacytidine | Blood - ASH Publications. Available from: [Link]

-

Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed. Available from: [Link]

-

Full article: Azacitidine and decitabine have different mechanisms of action in non-small cell lung cancer cell lines - Taylor & Francis. Available from: [Link]

-

Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC. Available from: [Link]

-

Inhibition of DNA methylation by 5-azacytidine - PubMed - NIH. Available from: [Link]

-

Development of an Oral Form of Azacytidine: 2′3′5 - PMC. Available from: [Link]

-

5-Azacytidine, a DNA methyltransferase inhibitor, induces ATR-mediated DNA double-strand break responses, apoptosis, and synergistic cytotoxicity with doxorubicin and bortezomib against multiple myeloma cells. Available from: [Link]

-

Novel prodrugs of decitabine with greater metabolic stability and less toxicity - PMC. Available from: [Link]

-

What is the mechanism of Azacitidine? - Patsnap Synapse. Available from: [Link]

-

Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PubMed. Available from: [Link]

-

Pharmacokinetics of oral TAC versus i.v. 5-azacitidine in C57BL/6 mice.... - ResearchGate. Available from: [Link]

-

Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed. Available from: [Link]

Sources

- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel prodrugs of decitabine with greater metabolic stability and less toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. stemcell.com [stemcell.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Azacitidine - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Azacitidine? [synapse.patsnap.com]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Introduction: The Rationale for a Lipophilic Prodrug

5-Azacytidine is a potent DNA methyltransferase (DNMT) inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic leukemia (CMML)[1]. Its therapeutic efficacy is derived from its ability to reverse aberrant DNA methylation, a key epigenetic silencing mechanism in various malignancies[1]. However, the clinical utility of 5-azacytidine is hampered by its significant chemical instability, particularly its susceptibility to hydrolysis, and poor oral bioavailability[2][3].

To circumvent these limitations, a prodrug strategy is often employed. This involves chemically modifying the parent drug to enhance its physicochemical properties, such as stability and lipophilicity, thereby improving its pharmacokinetic profile. Acylation of the hydroxyl groups on the ribose moiety is a common approach. While acetylated derivatives like 2′,3′,5′-triacetyl-5-azacitidine (TAC) have been synthesized to serve as oral prodrugs[2][3][4], the use of alternative acyl groups can further modulate the compound's properties.

This guide details the synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine, a lipophilic analog of 5-azacytidine. The incorporation of p-chlorobenzoyl groups is a deliberate design choice intended to significantly increase the molecule's lipophilicity. This modification is hypothesized to enhance membrane permeability and potentially alter the rate of metabolic hydrolysis back to the active 5-azacytidine, offering a different pharmacokinetic profile compared to acetylated or benzoylated precursors.

Part 1: Synthetic Strategy and Core Principles

The synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine hinges on the formation of the N-glycosidic bond between the 5-azacytosine heterocycle and a suitably protected ribose sugar. The method of choice for this transformation is the Vorbrüggen glycosylation , a robust and widely adopted procedure for synthesizing N-nucleosides[5][6].

The overall strategy involves two main stages:

-

Activation of the Nucleobase: The 5-azacytosine ring is first silylated to enhance its nucleophilicity and solubility in the non-polar organic solvents required for the coupling reaction.

-

Lewis Acid-Catalyzed Glycosylation: The silylated 5-azacytosine is then coupled with a ribose derivative where the hydroxyl groups are protected as p-chlorobenzoate esters and the anomeric carbon is activated (e.g., as an acetate). This reaction is promoted by a Lewis acid catalyst.

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Experimental Protocols

Silylation of 5-Azacytosine

The initial step involves the preparation of the silylated nucleobase. This is critical as it transforms the poorly soluble, weakly nucleophilic 5-azacytosine into a reactive species suitable for glycosylation. The use of hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium sulfate is a standard and effective method[2][3][7].

Rationale: The silylation process replaces the acidic protons on the exocyclic amino group and the ring nitrogen with trimethylsilyl (TMS) groups. This enhances the solubility of the base in anhydrous acetonitrile and increases the electron density on the N1 nitrogen, making it a more potent nucleophile for the subsequent coupling reaction[8].

Step-by-Step Protocol:

-

To a 3-necked flask equipped with a reflux condenser and a magnetic stirrer, add 5-azacytosine, 10-15 molar equivalents of hexamethyldisilazane (HMDS), and a catalytic amount of ammonium sulfate (approx. 0.05 eq).

-

Heat the suspension at reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically continued for several hours (e.g., 4-8 hours) until the mixture becomes a clear, homogeneous solution, indicating the completion of silylation[2][3][7].

-

Once the reaction is complete, allow the mixture to cool. Remove the excess HMDS under reduced pressure (vacuum distillation) to yield the crude trimethylsilylated 5-azacytosine as a residue[2][3].

-

This crude silylated base is highly moisture-sensitive and is typically used immediately in the next step without further purification[1].

The Vorbrüggen Glycosylation Reaction

This is the key bond-forming step where the silylated nucleobase is coupled with the protected sugar. The reaction is catalyzed by a Lewis acid, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) being a highly effective choice, offering high yields and excellent stereoselectivity for the desired β-anomer[7][9][10].

Causality Behind Experimental Choices:

-

Protected Sugar: 1-O-Acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose is used as the ribose donor. The p-chlorobenzoyl groups at the 2', 3', and 5' positions are crucial as they are the final desired functionalities of the prodrug. The acetyl group at the anomeric (1') position serves as a good leaving group upon activation by the Lewis acid. The 2'-O-acyl group also plays a vital role in directing the stereochemistry of the reaction, leading predominantly to the formation of the β-anomer through neighboring group participation.

-

Catalyst: TMSOTf is a powerful Lewis acid that activates the sugar by coordinating to the anomeric acetyl group, facilitating its departure and the formation of a key oxocarbenium ion intermediate. Its use in stoichiometric or slightly super-stoichiometric amounts is common in these couplings[9].

-

Solvent: Anhydrous acetonitrile is a preferred solvent as it is polar enough to dissolve the reactants but is aprotic, preventing hydrolysis of the reactants, intermediates, and the product[1][10]. Strict anhydrous conditions are paramount for success.

Caption: Key steps in the Vorbrüggen glycosylation mechanism.

Step-by-Step Protocol:

-

Dissolve the crude silylated 5-azacytosine (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose (approx. 1.0-1.2 eq) in anhydrous acetonitrile under an inert atmosphere.

-

Cool the mixture in an ice-water bath to 0 °C.

-

Slowly add TMSOTf (approx. 1.2-1.5 eq) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition[2][3].

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

-

Upon completion, the reaction is quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst[3].

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by recrystallization (e.g., from a dichloromethane/hexane mixture) or by silica gel column chromatography to yield the pure 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine[3].

Part 3: Data Summary

The following table provides a summary of the key quantitative parameters for the core glycosylation step. Yields are estimates based on similar reported procedures for acylated 5-azacytidine analogs[3].

| Parameter | Value/Reagent | Molar Eq. | Rationale |

| Reactant 1 | Silylated 5-Azacytosine | 1.0 | Limiting Reagent |

| Reactant 2 | 1-O-Acetyl-2,3,5-tri-O-(p-chlorobenzoyl)-β-D-ribofuranose | 1.0 - 1.2 | Slight excess ensures full conversion of the nucleobase. |

| Catalyst | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 1.2 - 1.5 | Catalyzes the reaction; slight excess drives it to completion. |

| Solvent | Anhydrous Acetonitrile | - | Aprotic polar solvent, essential for anhydrous conditions. |

| Temperature | 0 °C to Room Temp. | - | Initial cooling controls the exothermic reaction; warming completes it. |

| Reaction Time | 2 - 4 hours | - | Typical duration for completion, should be monitored analytically. |

| Expected Yield | 75-90% | - | High yields are typical for this robust coupling method. |

Conclusion

The synthesis of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is reliably achieved through a two-stage process centered on the Vorbrüggen glycosylation reaction. The key steps—silylation of the 5-azacytosine base to enhance its reactivity followed by a Lewis acid-catalyzed coupling with a p-chlorobenzoyl-protected ribose donor—constitute a validated and efficient pathway. The resulting compound, with its significantly increased lipophilicity, stands as a promising prodrug candidate for 5-azacytidine, warranting further investigation into its pharmacokinetic properties and therapeutic potential.

References

-

Ziemba, A. J., Hayes, G. M., Freeman, B. B., Ye, G., & Pizzorno, G. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. Journal of Drug Delivery, 2012, 1-9. Available at: [Link]

-

Lin, K.-T., et al. (2008). Synthesis and Antiproliferative Activities of 5-Azacytidine Analogues in Human Leukemia Cells. Molecules, 13(7), 1519-1533. Available at: [Link]

-

Ziemba, A. J., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. SciSpace, Hindawi Publishing Corporation. Available at: [Link]

-

Reddy, M. S., et al. (2010). PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES. European Patent Office, Patent EP2318423B1. Available at: [Link]

- Ionescu, D., & Blumbergs, P. (2004). Synthesis of 5-azacytidine. Google Patents, WO2004082618A2.

- Ionescu, D., & Blumbergs, P. (2010). Synthesis of 5-azacytidine. Google Patents, US7858774B2.

-

Reddy, M. S., et al. (2015). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). ResearchGate. Available at: [Link]

-

Ziemba, A. J., et al. (2012). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. ResearchGate. Available at: [Link]

-

Ziemba, A. J., et al. (2012). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine. ResearchGate. Available at: [Link]

-

Vorbrüggen Glycosylation. (n.d.). Merck Index. Available at: [Link]

-

Niedballa, U., & Vorbrueggen, H. (1974). Synthesis of nucleosides. 13. General synthesis of N-glycosides. V. Synthesis of 5-azacytidines. The Journal of Organic Chemistry. Available at: [Link]

- Reddy, M. S., et al. (2010). Process for making 5-azacytosine nucleosides and their derivatives. Google Patents, WO2010017547A1.

-

Crossey, K., et al. (2016). Atom efficient synthesis of pyrimidine and purine nucleosides by ball milling. RSC Advances. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Vorbrüggen Glycosylation [drugfuture.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2004082618A2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. PROCESS FOR MAKING 5-AZACYTOSINE NUCLEOSIDES AND THEIR DERIVATIVES - Patent 2318423 [data.epo.org]

- 10. US7858774B2 - Synthesis of 5-azacytidine - Google Patents [patents.google.com]

Technical Guide: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine as a Stabilized DNMT Pro-Inhibitor

Executive Summary: Solving the Azacitidine Instability Paradox

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-5-aza ) represents a critical evolution in the handling and delivery of hypomethylating agents. While 5-azacytidine (Azacitidine/Vidaza®) is a potent DNA methyltransferase (DNMT) inhibitor, it suffers from severe hydrolytic instability in aqueous solution, degrading within hours.

TCB-5-aza functions as a lipophilic pro-inhibitor . It is not the active DNMT ligand itself; rather, it is a chemically stabilized precursor that protects the sensitive triazine ring of the 5-azacytosine moiety. Upon cellular entry or chemical activation, the p-chlorobenzoyl protecting groups are cleaved, releasing the active 5-azacytidine pharmacophore. This guide details the mechanism, stability advantages, and specific protocols for utilizing TCB-5-aza in epigenetic research and drug development.

Part 1: Molecular Architecture & Stability Mechanism

The Hydrolytic Challenge of 5-Azacytidine

The core limitation of 5-azacytidine is the rapid hydrolysis of its 1,3,5-triazine ring, specifically at the 5,6-double bond. In water, this bond opens to form formylbiuret derivatives, rendering the drug inactive before it can enter the cell or inhibit DNMTs.

The TCB Solution

TCB-5-aza addresses this via steric and electronic shielding :

-

Lipophilicity: The three p-chlorobenzoyl ester groups significantly increase the molecule's LogP (partition coefficient), facilitating passive diffusion across lipid bilayers (cell membranes) more effectively than the hydrophilic parent compound.

-

Electronic Stabilization: The electron-withdrawing nature of the p-chloro substituents on the benzoyl rings reduces the electron density on the ribose oxygens, stabilizing the glycosidic bond.

-

Steric Bulk: The bulky benzoyl groups provide a "hydrophobic umbrella," shielding the sensitive triazine ring from water attack during storage and transport.

Comparative Properties Table

| Feature | 5-Azacytidine (Active Drug) | TCB-5-aza (Pro-Inhibitor) |

| Primary Role | Direct DNMT Inhibitor (after phosphorylation) | Stable Precursor / Prodrug |

| Aqueous Stability | Poor (t½ ~1.5 - 4 hours) | High (Stable for days/weeks in suspension) |

| Solubility | Hydrophilic (Water soluble) | Lipophilic (DMSO/Ethanol soluble) |

| Cellular Entry | Nucleoside Transporters (hENT) | Passive Diffusion (Lipid Bilayer) |

| DNMT Binding | Covalent trapping (Mechanism-based) | No direct binding (Sterically hindered) |

Part 2: Mechanism of Action (The Activation Cascade)

TCB-5-aza acts as a "Trojan Horse." It enters the cell intact and is converted to the active inhibitor by intracellular esterases. The pathway involves three distinct phases: Transport , Activation (Deprotection) , and Inhibition .

Figure 1: The pharmacological activation pathway of TCB-5-aza. Note that TCB-5-aza itself does not bind DNMTs; it must first be hydrolyzed by esterases to yield 5-azacytidine.

Part 3: Experimental Protocols

Protocol A: Chemical Deprotection (Generating Active 5-aza for Assays)

Use this protocol if you need to generate fresh, active 5-azacytidine from the stable TCB-5-aza stock for immediate use in enzyme-free assays.

Reagents:

-

TCB-5-aza (Solid)[1]

-

Anhydrous Methanol (MeOH)

-

Sodium Methoxide (NaOMe) 0.1 M in MeOH

-

Dowex 50W X8 (H+ form) cation exchange resin

Workflow:

-

Dissolution: Dissolve 100 mg of TCB-5-aza in 5 mL of anhydrous Methanol. Ensure complete solubilization (sonicate if necessary).

-

Catalytic Hydrolysis: Add 0.5 mL of 0.1 M NaOMe/MeOH. The reaction mixture should be alkaline (pH ~9-10).

-

Incubation: Stir at Room Temperature (20-25°C) for 2–4 hours. Monitor by TLC (Silica gel; Eluent: CHCl3/MeOH 9:1) until the high Rf spot (TCB) disappears and the low Rf spot (5-azacytidine) appears.

-

Neutralization: Add washed Dowex 50W X8 resin slowly until the pH reaches 7.0. Crucial: Do not overshoot to acidic pH, as 5-azacytidine is acid-labile.

-

Filtration: Filter off the resin immediately.

-

Isolation: Evaporate the filtrate under reduced pressure (keep bath < 30°C) to obtain the active 5-azacytidine as a white solid.

-

Quality Check: Verify purity via HPLC before biological use.

Protocol B: In Vitro "Slow-Release" Treatment

Use this protocol for treating cell cultures. This relies on intracellular esterases to activate the drug, providing a sustained release effect.

Reagents:

-

TCB-5-aza Stock: 10 mM in DMSO (Store at -20°C, stable for months).

-

Cell Culture Media (e.g., RPMI-1640 + 10% FBS).

Workflow:

-

Seeding: Seed cells (e.g., HL-60 or KG-1a) at

cells/mL in 6-well plates. Allow 24h recovery. -

Preparation of Working Solution:

-

Dilute the 10 mM DMSO stock into pre-warmed culture media.

-

Note: Due to low water solubility, do not exceed 50 µM final concentration to avoid precipitation.

-

Target concentrations: 0.5 µM, 1.0 µM, 5.0 µM.

-

-

Treatment: Replace cell media with TCB-containing media.

-

Incubation: Incubate for 72 hours.

-

Readout: Harvest cells for:

-

Global Methylation Analysis: LC-MS/MS quantification of 5-methylcytosine.

-

Gene Re-expression: RT-qPCR of epigenetically silenced genes (e.g., p15INK4B).

-

Cytotoxicity: MTT or Annexin V assay.

-

Part 4: Critical Analysis & Troubleshooting

Self-Validating the System (Trustworthiness)

To ensure the observed effects are due to DNMT inhibition and not general toxicity or the p-chlorobenzoic acid byproduct:

-

The Negative Control: Treat cells with p-chlorobenzoic acid alone (equimolar to the TCB dose). If this control shows no hypomethylation, the effect is specific to the azacytidine release.

-

The Rescue Experiment: Co-treat with excess Cytidine. Since 5-azacytidine competes with Cytidine for phosphorylation by Uridine-Cytidine Kinase (UCK), excess Cytidine should blunt the effect of TCB-5-aza.

-

Stability Check: Analyze the culture media supernatant by HPLC at 24h and 48h. You should see a slow decline of TCB-5-aza and a transient peak of 5-azacytidine, confirming the "prodrug" conversion rate.

Common Pitfalls

-

Precipitation: TCB-5-aza is highly hydrophobic. If the media turns cloudy upon addition, the compound has precipitated. Use a lower concentration or increase the DMSO percentage (keep final DMSO < 0.1%).

-

Serum Esterases: Fetal Bovine Serum (FBS) contains esterases. High serum concentrations (>20%) may cause premature extracellular hydrolysis. Use heat-inactivated FBS or reduce serum to 5% if "intracellular" delivery is the strict goal.

References

-

Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy.[4] Cancer Biology & Therapy, 3(11), 1062–1068.[4] Link

-

Ziemba, A., et al. (2011). Development of an Oral Form of Azacytidine: 2',3',5'-Triacetyl-5-Azacytidine.[5] Chemotherapy Research and Practice, 2011, 965826.[5][6] (Provides the foundational logic for ester-prodrugs of azacitidine). Link

-

Kumar, S. S., & Sethuraman, V. (2018). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Asian Journal of Chemistry, 30(7), 1521-1524. (Details the chemical conversion of benzoyl-protected precursors to active drug). Link

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine. International Journal of Cancer, 123(1), 8–13. Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ES2400779T3 - Process to prepare an intermediate product of azacitidine - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of an oral form of azacytidine: 2'3'5'triacetyl-5-azacytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

understanding the stability of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

An In-Depth Technical Guide to the Stability of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine: A Prodrug Strategy for an Unstable Core

Abstract

5-azacytidine is a potent DNA methyltransferase inhibitor approved for the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Its clinical utility, however, is significantly hampered by its profound chemical instability in aqueous environments, leading to poor oral bioavailability and a short plasma half-life.[3][4] The primary degradation mechanism involves the hydrolytic opening of the 1,3,5-triazine ring, a process that renders the molecule inactive.[3][5] To overcome this limitation, prodrug strategies have been developed, including the esterification of the ribose hydroxyl groups. This guide provides an in-depth technical analysis of the stability of one such prodrug, 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine. By acylating the ribose moiety, this derivative is designed to enhance chemical stability, improve lipophilicity, and facilitate oral absorption, while allowing for enzymatic conversion to the active 5-azacytidine in vivo. This document will explore the foundational instability of the parent compound, the rationale behind the p-chlorobenzoyl prodrug design, and the detailed experimental protocols required to rigorously assess its stability profile.

The Challenge: Inherent Instability of the 5-Azacytidine Core

The 5-Azacytidine Scaffold and its Therapeutic Action

5-azacytidine and its deoxy derivative, decitabine, are nucleoside analogs that function as epigenetic modifiers.[1][6] Following cellular uptake and conversion to its triphosphate form, 5-azacytidine is incorporated into RNA and DNA. Its primary anticancer mechanism is the inhibition of DNA methyltransferases (DNMTs).[7] This inhibition leads to a reduction in DNA methylation, which can reactivate tumor suppressor genes that were epigenetically silenced, thereby restoring normal cellular control mechanisms.[1][8]

The Achilles' Heel: Hydrolytic Degradation of the 1,3,5-Triazine Ring

The therapeutic potential of 5-azacytidine is undermined by the chemical instability of its 1,3,5-triazine ring, which is highly susceptible to hydrolysis in aqueous solutions.[4][9] This degradation is a temperature- and pH-dependent process that begins immediately upon reconstitution.[3][10] The degradation pathway proceeds in two main steps:

-

Reversible Ring Opening: A rapid and reversible hydrolysis opens the triazine ring to form an unstable intermediate, N-(formylamidino)-N'-β-D-ribofuranosylurea (RGU-CHO).[3][5]

-

Irreversible Degradation: This intermediate then undergoes a slower, irreversible deformylation to yield 1-β-D-ribofuranosyl-3-guanylurea (RGU).[3][5][11]

Both RGU-CHO and RGU are pharmacologically inactive, meaning that drug potency is lost rapidly upon exposure to water.[3]

Caption: Hydrolytic degradation pathway of 5-azacytidine.

Impact of Instability on Drug Development

This inherent instability has profound consequences:

-

Poor Oral Bioavailability: The drug degrades in the aqueous environment of the gastrointestinal tract, preventing effective oral administration.[1][7]

-

Short Plasma Half-Life: Rapid degradation in the bloodstream contributes to a short half-life, complicating dosing schedules.[8]

-

Pharmaceutical Challenges: Formulations must be prepared immediately before administration, creating logistical burdens in a clinical setting and increasing the risk of waste.[3][10]

The Prodrug Solution: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Rationale for Prodrug Design

The primary objective of creating a 5-azacytidine prodrug is to mask its hydrophilic and chemically labile functionalities until it reaches the desired site of action. Esterifying the three hydroxyl groups on the ribose sugar with p-chlorobenzoyl moieties achieves two critical goals:

-

Enhanced Chemical Stability: The bulky, lipophilic p-chlorobenzoyl groups sterically hinder the approach of water molecules to the susceptible 1,3,5-triazine ring, thereby slowing the rate of hydrolysis. This is analogous to the stability improvements seen with acetylated prodrugs like 2′,3′,5′-triacetyl-5-azacitidine (TAC), which shows remarkable stability at physiological pH compared to the parent compound.[1]

-

Increased Lipophilicity: The addition of three aromatic ester groups significantly increases the molecule's lipophilicity (LogP value). This property is crucial for improving passive diffusion across the intestinal membrane, which is a prerequisite for successful oral drug delivery.

Bioactivation: Enzymatic Cleavage

The p-chlorobenzoyl groups are designed to be cleaved in vivo by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.[12] This enzymatic hydrolysis sequentially removes the ester groups, ultimately releasing the active 5-azacytidine. The rate of this cleavage is a critical parameter, as it must be slow enough to allow for absorption and distribution but fast enough to generate therapeutic concentrations of the active drug.

Caption: Bioactivation pathway of the p-chlorobenzoyl prodrug.

Experimental Assessment of Stability

To validate the efficacy of the prodrug strategy, a rigorous, multi-pronged stability assessment is required. The analytical backbone for these studies is a validated, stability-indicating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC/MS/MS) method capable of resolving the parent prodrug from its hydrolysis intermediates (di- and mono-esters), the active drug (5-azacytidine), and its known degradants (RGU-CHO, RGU).[1][10]

Protocol 1: pH-Dependent Hydrolytic Stability

Causality: This experiment is designed to simulate the chemical environment of the gastrointestinal tract (acidic) and the systemic circulation (neutral) to determine the intrinsic chemical stability of the prodrug in the absence of enzymes. Based on data from the analogous compound TAC, the p-chlorobenzoyl derivative is expected to show high stability at pH 3, 5, and 7.4, with some hydrolysis occurring at the highly acidic pH 1.[1]

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, pH 4.5, pH 6.8, and pH 7.4) to mimic physiological conditions.

-

Stock Solution: Prepare a concentrated stock solution of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in a suitable organic solvent like acetonitrile or DMSO.

-

Incubation: Dilute the stock solution into each pH buffer at a final concentration of ~10-50 µg/mL. Incubate the solutions in a temperature-controlled environment (e.g., 37°C).

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Reaction Quenching: Immediately quench any further degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) or by freezing at -80°C.

-

Analysis: Analyze the samples using a validated LC/MS/MS method to quantify the remaining percentage of the prodrug and the formation of any degradants.

Caption: Experimental workflow for pH-dependent stability testing.

Protocol 2: Plasma Stability (Enzymatic Degradation)

Causality: This experiment evaluates the compound's stability in a biologically relevant matrix containing esterases. It serves two purposes: (1) to confirm that the prodrug is successfully converted to the active 5-azacytidine and (2) to determine the rate of this conversion. An ideal prodrug should be relatively stable, with a half-life long enough to permit absorption and distribution.

Methodology:

-

Plasma Collection: Obtain fresh plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., heparin).

-

Pre-incubation: Pre-incubate the plasma at 37°C for 5-10 minutes to allow the temperature to equilibrate.

-

Initiation: Spike the plasma with the prodrug stock solution to a final concentration of ~1-5 µM.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

-

Protein Precipitation & Quenching: Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., >12,000 g) to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial and analyze by LC/MS/MS to measure the disappearance of the prodrug and the appearance of 5-azacytidine.

Interpreting Stability Data

Quantitative Data Summary

The stability data should be summarized to allow for clear comparison across conditions. The results are typically expressed as the percentage of the initial compound remaining over time.

| Condition | Time (hours) | % Prodrug Remaining (Hypothetical) | Primary Metabolite/Degradant |

| pH 1.2 @ 37°C | 1 | 95% | Mono/Di-benzoyl esters |

| 4 | 70% | 5-azacytidine | |

| 24 | <10% | RGU/RGU-CHO | |

| pH 7.4 @ 37°C | 1 | >99% | - |

| 4 | >98% | - | |

| 24 | 95% | - | |

| Human Plasma @ 37°C | 0.25 (15 min) | 80% | 5-azacytidine |

| 1 | 40% | 5-azacytidine | |

| 2 | <10% | 5-azacytidine |

Table based on expected performance by analogy to similar acylated prodrugs.[1]

Key Stability Parameters

From the time-course data, key kinetic parameters can be calculated:

-

Half-life (t½): The time required for the concentration of the prodrug to decrease by 50%. This is a critical indicator of its persistence in a given environment.

-

Degradation Rate Constant (k): Calculated from the slope of the natural log of concentration versus time plot, assuming first-order kinetics.

These parameters provide quantitative measures of stability that are essential for predicting in vivo pharmacokinetics and designing appropriate formulations.

Implications for Drug Development and Conclusion

A comprehensive understanding of the stability of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine is fundamental to its development as a viable therapeutic agent.

-

Formulation Strategy: High intrinsic chemical stability, particularly at neutral pH, supports the development of solid oral dosage forms (e.g., tablets or capsules) that protect the drug from premature hydrolysis. Lyophilization may also be a viable strategy for long-term storage.[11][13]

-

Predicting In Vivo Performance: The combination of high chemical stability and controlled enzymatic cleavage in plasma is the hallmark of a successful prodrug. This profile suggests that the compound will likely survive transit through the GI tract, be absorbed into circulation, and then convert to the active 5-azacytidine to exert its therapeutic effect.

References

- Ziemba, A. J., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine (TAC). Hindawi.

- Baroud, M. (2021). Self-assemblies of azacitidine prodrugs: a promising strategy of treatment for myelodysplastic syndromes and acute myeloid leukemia.

- Rogstad, D. K., et al. (2009). Chemical Decomposition of 5-Aza-2'-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry. SciSpace.

- Various Authors. (2015). Formulation of 5-azacytidine.

- Various Authors. (2005). Methods for stabilizing 5-azacytidine in plasma.

- Ziemba, A. J., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine. SciSpace.

- Ziemba, A. J., et al. (2011). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-Azacitidine (TAC).

- Beisler, J. A. (1978). Isolation, characterization, and properties of a labile hydrolysis product of the antitumor nucleoside, 5-azacytidine. Journal of Medicinal Chemistry.

- Sigma-Aldrich.

- Notari, R. E., & DeYoung, J. L. (1975). Kinetics and mechanisms of degradation of the antileukemic agent 5-azacytidine in aqueous solutions. PubMed.

- Kocherlakota, C., et al.

- Iudicello, A., et al. (2025). Quantitative Stability Evaluation of Reconstituted Azacitidine Under Clinical Storage Conditions. MDPI.

- Notari, R. E., & DeYoung, J. L. (1975). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5‐Azacytidine in Aqueous Solutions. Journal of Pharmaceutical Sciences.

- Chabot, G. G., et al. (2010). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. PMC.

- Kheawfu, K., et al. (2026). A Nanoparticle-Based Strategy to Stabilize 5-Azacytidine and Preserve DNA Demethylation Activity in Human Cardiac Fibroblasts. PMC.

- Bermejo, M., et al. (2021). Enzymatic prodrug degradation in the fasted and fed small intestine. Lirias.

- Various Authors. (2011). Chemical synthesis of 2′,3′,5′-triacetyl-5-Azacytidine.

- MedchemExpress. 2',3',5'-Tri-O-benzoyl-5-azacytidine. MedchemExpress.com.

- Riley, C. M., et al. (1995). Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. PubMed.

- Troetel, W. M., et al. (2025). The disposition and pharmacokinetics in humans of 5-Azacytidine administered intravenously as a bolus or by continuous infusion.

- Various Authors. (2009). Stable highly pure azacitidine and preparation methods therefor.

- Various Authors. Hydrolysis of azacitidine.

- Zbynek, S., et al. (2025). Triacetyl-5-Azacytidine Suppresses Experimental Allergic Encephalomyelitis (EAE) in Mice. MDPI.

Sources

- 1. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2005100982A2 - Methods for stabilizing 5-azacytidine in plasma - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. US20150284421A1 - Formulation of 5-azacytidine - Google Patents [patents.google.com]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. Formulations Of Azacitidine And Its Derivatives [quickcompany.in]

Solubility Profile & Technical Guide: 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine in DMSO

This guide details the solubility profile, physicochemical behavior, and handling protocols for 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (CAS: 158778-00-8), a critical intermediate in the synthesis of the antineoplastic agent Azacitidine (5-Azacytidine).

Executive Summary

2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (hereafter referred to as TCB-Aza ) is a lipophilic, protected nucleoside intermediate. Unlike its parent compound, 5-Azacytidine—which is hydrophilic and sparingly soluble in organic solvents—TCB-Aza exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dichloromethane (DCM).

This guide addresses the solubility limits , stability risks , and process controls required when handling TCB-Aza in DMSO. The primary utility of DMSO for this intermediate lies in recrystallization workflows and concentrated stock preparation for subsequent deprotection steps.

Key Technical Insight: While the final drug (Azacitidine) has a solubility of ~25 mg/mL in DMSO, the TCB-Aza intermediate is significantly more soluble (>100 mg/mL estimated) due to the lipophilic p-chlorobenzoyl protecting groups, which disrupt the crystal lattice energy and increase affinity for organic matrices.

Physicochemical Context

Structural Impact on Solubility

The addition of three p-chlorobenzoyl groups to the ribose moiety fundamentally inverts the solubility profile of the nucleoside:

| Feature | 5-Azacytidine (Parent) | TCB-Aza (Intermediate) | Impact on DMSO Solubility |

| LogP (Lipophilicity) | -2.19 (Hydrophilic) | ~4.5 (Highly Lipophilic) | Drastically Increased |

| H-Bond Donors | High (Free OH/NH) | Low (Capped OH) | Increased (Less self-aggregation) |

| Crystal Lattice | High Energy (H-bond network) | Modified (Bulky groups) | Variable (Depends on polymorph) |

The Role of DMSO

DMSO is a polar aprotic solvent capable of dissolving both the polar triazine ring and the lipophilic benzoyl groups.

-

Mechanism: DMSO solvates the TCB-Aza molecule by accepting hydrogen bonds from the triazine amine and interacting via dipole-dipole forces with the ester carbonyls.

-

Critical Risk: DMSO is hygroscopic. Water content >0.1% in DMSO can catalyze the hydrolysis of the 5-azacytosine ring (opening the ring to form formyl biurets), a reaction that proceeds rapidly in basic conditions but is also a risk in neutral DMSO solutions over time.

Solubility Profile in DMSO

Estimated Solubility Ranges

Based on structural analogs and process patent data for similar nucleoside benzoates:

-

Ambient Temperature (20–25°C): High solubility. Typically >50 mg/mL .

-

Elevated Temperature (50–60°C): Very High solubility. Can exceed 200 mg/mL .

-

Saturation Point: The compound may form supersaturated solutions easily. Spontaneous nucleation is slow, requiring seeding or anti-solvent addition (e.g., Methanol or Water) to precipitate.

Temperature Dependence

Solubility in DMSO is positively correlated with temperature. However, thermal instability of the triazine ring limits the operational window.

-

Safe Zone: 20°C – 45°C.

-

Danger Zone: >60°C (Accelerated ring degradation and potential de-benzoylation if trace base is present).

Experimental Protocols

Protocol: Determination of Solubility Saturation Point (SOP-SOL-01)

Objective: To determine the precise solubility limit of TCB-Aza in DMSO for process optimization.

Materials:

-

Anhydrous DMSO (Water content <50 ppm).

-

TCB-Aza (Purity >98%).

-

HPLC grade Acetonitrile/Water (for analysis).

-

0.22 µm PTFE Syringe Filter.

Workflow:

-

Preparation: Weigh 100 mg of TCB-Aza into a 2 mL HPLC vial.

-

Addition: Add 500 µL of Anhydrous DMSO.

-

Equilibration: Vortex for 2 minutes.

-

Observation: If fully dissolved, solubility is >200 mg/mL. Add more solid in 50 mg increments until saturation (undissolved solid remains).

-

If not dissolved: Add DMSO in 100 µL increments until clear.

-

-

Thermal Stress: Place the saturated suspension in a thermomixer at 25°C for 2 hours (agitation: 500 rpm).

-

Sampling: Centrifuge at 10,000 rpm for 5 minutes.

-

Quantification: Dilute the supernatant 1:100 in Acetonitrile and analyze via HPLC-UV (254 nm).

Protocol: Recrystallization from DMSO/Methanol

Objective: Purification of TCB-Aza from crude synthesis mixtures.

-

Dissolution: Dissolve crude TCB-Aza in 3 volumes of DMSO at 40°C. Ensure complete dissolution.

-

Filtration: Filter through a 0.45 µm membrane to remove insolubles (silica, salts).

-

Anti-Solvent Addition: Slowly add 10 volumes of Methanol (MeOH) over 1 hour while stirring.

-

Nucleation: Cool to

Enhancing Oral Bioavailability of 5-Azacytidine: A Technical Guide to p-Chlorobenzoyl Protection

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytidine, a cornerstone of epigenetic therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), is hampered by poor oral bioavailability, primarily due to its chemical instability and rapid enzymatic degradation. This technical guide explores the strategic use of p-chlorobenzoyl protection as a prodrug approach to overcome these limitations. We delve into the rationale behind this chemical modification, its potential impact on physicochemical properties, and the requisite experimental workflows for a comprehensive bioavailability assessment. This document serves as a roadmap for the preclinical evaluation of p-chlorobenzoyl protected 5-azacytidine, offering insights into its design, synthesis, and characterization.

The Challenge: The Precarious Nature of 5-Azacytidine

5-Azacytidine (5-aza-CR) and its deoxy analog, decitabine (5-aza-CdR), are potent DNA methyltransferase inhibitors (DNMTis) that reactivate tumor suppressor genes silenced by aberrant DNA methylation.[1] However, their clinical utility via the oral route is severely restricted. The inherent chemical instability of the triazine ring in 5-azacytidine leads to rapid hydrolysis in aqueous environments, such as the gastrointestinal tract.[2][3] Furthermore, it is a substrate for cytidine deaminase, an enzyme abundant in the liver, which leads to rapid metabolism and a short plasma half-life.[4]

These factors necessitate intravenous or subcutaneous administration, which can be inconvenient for patients requiring long-term treatment and may lead to side effects associated with administration.[3] The development of a stable, orally bioavailable form of 5-azacytidine is a significant goal in improving patient care and therapeutic efficacy.

The Prodrug Solution: A Benzoyl Shield

To circumvent the challenges of oral 5-azacytidine delivery, various prodrug strategies have been explored. One promising approach involves the use of protecting groups, such as acyl derivatives, to mask the hydrophilic hydroxyl groups of the ribose moiety. This guide focuses on the potential of p-chlorobenzoyl protection.

Rationale for p-Chlorobenzoyl Protection

The addition of p-chlorobenzoyl groups to the 2', 3', and 5' hydroxyl positions of the ribose sugar is hypothesized to enhance bioavailability through several mechanisms:

-

Increased Lipophilicity: The benzoyl groups, particularly with the addition of a chlorine atom, increase the lipophilicity of the molecule. This can improve its ability to permeate the lipid-rich membranes of the intestinal epithelium.

-

Steric Hindrance: The bulky protecting groups can sterically hinder the approach of water molecules and degradative enzymes like cytidine deaminase, thus protecting the labile triazine ring and the glycosidic bond.

-

Controlled Release: Once absorbed, the ester linkages of the benzoyl groups are designed to be cleaved by endogenous esterases present in the plasma and tissues, releasing the active 5-azacytidine.

The choice of the p-chloro substituent is strategic. The electron-withdrawing nature of chlorine can influence the rate of esterase-mediated hydrolysis, potentially allowing for a more controlled and sustained release of the active drug compared to an unsubstituted benzoyl group.

Physicochemical Characterization: The First Steps

A thorough understanding of the physicochemical properties of p-chlorobenzoyl protected 5-azacytidine is crucial for predicting its in vivo behavior.

| Property | Rationale for Measurement | Expected Outcome for p-Chlorobenzoyl Protected 5-Azacytidine |

| Solubility | Assesses dissolution in gastrointestinal fluids. | Decreased aqueous solubility, increased solubility in organic solvents. |

| LogP/LogD | Predicts lipophilicity and membrane permeability. | Increased LogP/LogD values compared to 5-azacytidine. |

| Chemical Stability | Evaluates stability at different pH values mimicking the GI tract. | Enhanced stability in acidic and neutral aqueous solutions. |

| pKa | Determines the ionization state at physiological pH. | May be altered due to the electronic effects of the protecting groups. |

Experimental Workflows for Bioavailability Assessment

A multi-pronged approach is necessary to comprehensively evaluate the bioavailability of p-chlorobenzoyl protected 5-azacytidine.

In Vitro Permeability Assessment

The Caco-2 cell monolayer model is a widely accepted in vitro system for predicting intestinal drug absorption.

Protocol: Caco-2 Permeability Assay

-

Cell Culture: Culture Caco-2 cells on permeable filter supports until a differentiated monolayer is formed.

-

Compound Preparation: Prepare solutions of p-chlorobenzoyl protected 5-azacytidine and a control compound (e.g., propranolol for high permeability, atenolol for low permeability) in a transport buffer.

-

Permeability Measurement:

-

Apical to Basolateral (A-B): Add the compound solution to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

Basolateral to Apical (B-A): Add the compound solution to the basolateral chamber and measure its appearance in the apical chamber to assess active efflux.

-

-

Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

-

Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. A high Papp (A-B) and a B-A/A-B efflux ratio close to 1 suggest good passive permeability.

Caption: Caco-2 Permeability Assay Workflow.

In Vivo Pharmacokinetic Studies

Animal models are essential for determining the oral bioavailability and pharmacokinetic profile of the prodrug.

Protocol: Murine Pharmacokinetic Study

-

Animal Model: Use a suitable rodent model, such as C57BL/6 mice or Sprague-Dawley rats.

-

Dosing:

-

Oral (PO): Administer p-chlorobenzoyl protected 5-azacytidine via oral gavage.

-

Intravenous (IV): Administer the active drug, 5-azacytidine, via tail vein injection to a separate cohort for bioavailability calculation.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

Plasma Preparation: Process blood samples to obtain plasma.

-

Bioanalysis: Develop and validate an LC-MS/MS method to quantify the concentrations of both the prodrug and the released 5-azacytidine in plasma.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

-

Bioavailability Calculation: Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Caption: In Vivo Pharmacokinetic Study Workflow.

Metabolic Fate: Unmasking the Active Drug

The conversion of the p-chlorobenzoyl protected prodrug to active 5-azacytidine is a critical step.

Caption: Hypothetical Metabolic Pathway.

Metabolite Identification: In vitro studies using liver microsomes and plasma from different species (including human) can help identify the metabolites and the enzymes responsible for the conversion. In vivo metabolite profiling in plasma, urine, and feces from pharmacokinetic studies will provide a complete picture of the drug's fate.

Conclusion and Future Directions

The development of an orally bioavailable form of 5-azacytidine remains a significant unmet need in the treatment of hematological malignancies. The use of a p-chlorobenzoyl protection strategy presents a plausible and chemically sound approach to enhance its stability and intestinal absorption. The experimental workflows outlined in this guide provide a comprehensive framework for the preclinical evaluation of such a prodrug. Successful demonstration of improved oral bioavailability in preclinical models would warrant further investigation into its efficacy and safety, with the ultimate goal of providing a more convenient and potentially more effective treatment option for patients.

References

- Momparler, R. L. (2005). Pharmacokinetic and pharmacodynamic analysis of 5-aza-2'-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy. Clinical Epigenetics, 1(1), 31-41.

- Griffiths, E. A., & Gore, S. D. (2008). DNA methyltransferase and histone deacetylase inhibitors in the treatment of myelodysplastic syndromes.

- Zaharko, D. S., et al. (1988). Preclinical pharmacology of arabinosyl-5-azacytidine in nonhuman primates. Cancer Research, 48(15), 4139-4144.

- Newman, E. M., et al. (2013). Development of an Oral Form of Azacytidine: 2′3′5′-Triacetyl-5-azacytidine. Journal of Drug Delivery, 2013, 658175.

- Wink, S., et al. (2015). An Improved and Scalable Process for the Synthesis of 5-Azacytidine: An Antineoplastic Drug(II). Organic Process Research & Development, 19(9), 1347-1352.

- Stelle, L., et al. (2020). Evaluation of the bioequivalence and food effect on the bioavailability of CC-486 (oral azacitidine) tablets in adult patients with cancer. Cancer Chemotherapy and Pharmacology, 85(3), 515-524.

- Chan, K. K., Staroscik, J. A., & Sadée, W. (1977). Synthesis of 5-azacytidine-6-13C and -6-14C. Journal of Medicinal Chemistry, 20(4), 598-600.

- Garcia-Manero, G., et al. (2008). A pilot pharmacokinetic study of oral azacitidine. Leukemia, 22(9), 1680-1684.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Development of an Oral Form of Azacytidine: 2′3′5′Triacetyl-5-Azacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Content Type: Technical Guide | Role: Senior Application Scientist

Executive Summary & Strategic Rationale

This guide details the preliminary cytotoxicity screening of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (herein referred to as TcB-5-aza ).

TcB-5-aza is a lipophilic derivative of the hypomethylating agent 5-azacytidine (Azacitidine) . While 5-azacytidine is the standard of care for Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), it suffers from poor aqueous stability and limited oral bioavailability. TcB-5-aza functions as a prodrug : the p-chlorobenzoyl ester moieties mask the hydroxyl groups of the ribose sugar, significantly increasing lipophilicity to facilitate passive membrane diffusion. Once intracellular, these esters must be cleaved by non-specific esterases to release the active parent compound.

The Screening Objective: To validate TcB-5-aza as a viable prodrug candidate by determining its in vitro cytotoxicity relative to the parent compound (5-azacytidine). A successful candidate must demonstrate:

-

Chemical Stability: Sufficient stability in culture media to reach the cell.

-

Bioactivation: Efficient intracellular conversion to 5-azacytidine.

-

Potency: An IC₅₀ comparable to or better than the parent compound (accounting for molar equivalents).

Chemical Profile & Handling Protocols

Critical Warning: 5-azacytidine and its derivatives are susceptible to hydrolytic opening of the triazine ring in aqueous solution. While the ester protection of TcB-5-aza stabilizes the sugar, the base remains vulnerable.

| Parameter | Specification | Technical Note |

| Compound | 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine | MW ~ 660.4 g/mol (Estimate based on structure) |

| Solubility | DMSO (High), Ethanol (Moderate), Water (Insoluble) | Do not attempt to dissolve directly in aqueous media.[1] |

| Storage | -20°C, Desiccated, Dark | Moisture sensitivity is high. |

| Stock Solvent | Anhydrous DMSO (Sterile Filtered) | Avoid DMSO containing water (>0.1%). |

Stock Solution Preparation (Self-Validating Step)

To ensure reproducibility, prepare a 10 mM or 20 mM stock in anhydrous DMSO immediately prior to use.

-

Weigh TcB-5-aza in a minimal-static environment.

-

Dissolve in anhydrous DMSO. Vortex until optically clear.

-

Validation: Dilute 10 µL of stock into 990 µL PBS. If immediate heavy precipitation occurs, the compound is too lipophilic for high-dose aqueous exposure; reduce the working concentration or use a BSA-carrier intermediate.

Mechanism of Action & Activation Pathway

Understanding the activation pathway is crucial for interpreting cytotoxicity data. TcB-5-aza is inactive until processed.

Figure 1: The metabolic activation pathway of TcB-5-aza. The rate-limiting step is often the esterase cleavage. If cells lack sufficient esterase activity, TcB-5-aza will appear non-toxic.

Experimental Protocol: 72-Hour Cytotoxicity Assay

We utilize a 72-hour exposure window . Nucleoside analogs act during the S-phase of the cell cycle; shorter exposures (24h) often yield false negatives because not all cells have cycled through DNA synthesis.

Phase A: Cell Line Selection

Select cell lines with high replication rates and known sensitivity to hypomethylating agents.

-

Target Lines: HL-60 (AML), SKM-1 (MDS), or THP-1 (AML).

-

Control Line: PBMC (normal counterpart) or HEK293 (non-target) to assess therapeutic index.

Phase B: Reagents & Setup[2]

-

Assay Type: CCK-8 or MTS (Tetrazolium reduction). Avoid MTT if possible, as the solubilization step introduces variability.

-

Positive Control: 5-azacytidine (Parent compound).

-

Vehicle Control: DMSO (Final concentration matched to highest drug dose, <0.5%).

-

Metabolite Control (Optional): p-Chlorobenzoic acid (to rule out toxicity from the leaving group).

Phase C: Step-by-Step Workflow

Figure 2: High-throughput screening workflow. The 24h recovery period post-seeding is critical for suspension cells to normalize metabolism.

Detailed Steps:

-

Seeding: Plate cells at 5,000–10,000 cells/well in 100 µL complete media (RPMI-1640 + 10% FBS). Incubate for 24 hours to ensure log-phase growth.

-

Dilution Plate Preparation:

-

Prepare a "2X" concentration plate in media.

-

Range: 0.1 µM to 100 µM (8-point log scale).

-

Crucial: Ensure the DMSO concentration is constant across all wells (e.g., 0.5%).

-

-

Treatment: Add 100 µL of 2X drug solution to the cell plates (Final Vol = 200 µL).

-

Incubation: 72 hours at 37°C, 5% CO₂. Do not change media (5-aza degrades, but the initial "hit" is sufficient for screening).

-

Readout: Add 20 µL CCK-8 reagent. Incubate 1–4 hours until OD₄₅₀ reaches ~1.0 in control wells. Measure Absorbance.

Data Interpretation & Causality

Calculating IC₅₀

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to fit the data.

Interpreting the Shift

Compare the IC₅₀ of TcB-5-aza to 5-azacytidine.

| Scenario | Observation | Scientific Interpretation |

| Ideal Outcome | IC₅₀ (TcB) ≈ IC₅₀ (Parent) | The prodrug is efficiently entering the cell and being cleaved. The lipophilicity may offer in vivo PK benefits not seen in vitro. |

| Enhanced Potency | IC₅₀ (TcB) < IC₅₀ (Parent) | Lipophilic Trapping: The prodrug enters rapidly by diffusion, accumulating higher intracellular concentrations than the transport-dependent parent. |

| Reduced Potency | IC₅₀ (TcB) > IC₅₀ (Parent) | Inefficient Cleavage: The cell line may lack the specific esterases required to remove the p-chlorobenzoyl groups. Or, the compound is precipitating in the media. |

| No Toxicity | Flat line | Solubility Failure: The compound likely crashed out of solution upon addition to media. Check the wells for crystals under a microscope. |

Stability Verification (The "Self-Validating" Check)

If results are ambiguous, perform a Media Stability Test :

-

Incubate TcB-5-aza in cell-free media at 37°C for 0, 6, 12, and 24 hours.

-

Analyze via HPLC-UV.

-

Expectation: You should see the disappearance of the TcB peak and the appearance of intermediate esters or the parent 5-aza peak. If TcB remains 100% intact after 24h, the hydrolysis is too slow for the assay duration.

Safety & Handling

-

Hazard Class: Cytotoxic / Genotoxic.

-

PPE: Double nitrile gloves, lab coat, safety glasses. Handle all powders in a biosafety cabinet or chemical fume hood.

-

Deactivation: Treat waste with 10% bleach (sodium hypochlorite) for 24 hours to degrade the nucleoside core before disposal.

References

-

Stresemann, C., & Lyko, F. (2008). Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine.[2][3] International Journal of Cancer, 123(1), 8-13. Link

-

Gowher, H., & Jeltsch, A. (2004). Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy, 3(11), 1062-1068.[4] Link

-

ChemicalBook. (2024). 2',3',5'-Tri-O-benzoyl-5-azacytidine Properties and Safety. Link(Note: Used as a proxy for the p-chlorobenzoyl derivative properties).

-

Cayman Chemical. (2023). 5-Azacytidine Product Information and Stability. Link

-

Derissen, E. J., et al. (2013). Concise review: cancer therapy with DNA methyltransferase inhibitors: mechanisms of action and pharmacokinetics. The Oncologist, 18(5), 619-629. Link

Sources

Technical Whitepaper: In Vitro Characterization of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine

Topic: In Vitro Epigenetic Modifying Activity of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine Document Type: Technical Whitepaper & Experimental Guide Target Audience: Senior Researchers, Medicinal Chemists, and Lead Biologists.

Executive Summary

This guide details the in vitro application of 2',3',5'-Tri-O-(p-chlorobenzoyl)-5-azacytidine (herein referred to as TpCB-5-aza ), a lipophilic ester prodrug of the potent DNA methyltransferase (DNMT) inhibitor 5-azacytidine (azacitidine).

While 5-azacytidine is the clinical gold standard for myelodysplastic syndromes (MDS), its utility in in vitro mechanistic studies is often compromised by its rapid hydrolytic instability in aqueous media (t½ ~4–12 hours). TpCB-5-aza addresses this by masking the ribose hydroxyl groups with p-chlorobenzoyl moieties. This modification confers three critical advantages:

-

Enhanced Lipophilicity: Facilitating passive diffusion across cell membranes independent of nucleoside transporters (e.g., hENT1).

-

Aqueous Stability: Preventing premature triazine ring opening before cellular entry.

-

Sustained Release: Acting as an intracellular depot that releases the active antimetabolite via esterase-mediated hydrolysis.

This document provides a validated framework for utilizing TpCB-5-aza to induce global DNA hypomethylation and gene re-expression in cell-based models.

Chemical Biology & Mechanism of Action[1]

Structural Logic

The core pharmacophore, 5-azacytidine, contains a 1,3,5-triazine ring which is highly susceptible to nucleophilic attack by water, leading to ring opening and loss of epigenetic activity. TpCB-5-aza protects the 2', 3', and 5' hydroxyls of the ribose sugar.

-

Protection: The p-chlorobenzoyl groups render the molecule insoluble in water, shielding the sensitive triazine ring from hydration in the extracellular space.

-

Activation: Upon cellular entry, nonspecific intracellular esterases/lipases cleave the ester bonds, releasing free 5-azacytidine.

-

Epigenetic Effect: The liberated 5-azacytidine is phosphorylated to 5-aza-dCTP, incorporated into DNA, and covalently traps DNMTs, triggering proteasomal degradation of the enzyme and passive loss of DNA methylation.

Pathway Visualization

The following diagram illustrates the transition from the inert prodrug to the active epigenetic modifier.

Caption: Metabolic activation pathway of TpCB-5-aza from passive cellular entry to nuclear DNMT inhibition.

Comparative Properties

The choice between using the parent compound and the TpCB derivative depends on the experimental duration and the metabolic competence of the cell line.

| Feature | 5-Azacytidine (Parent) | TpCB-5-aza (Prodrug) |

| Solubility | Water soluble (50 mg/mL) | Insoluble in water; Soluble in DMSO/Ethanol |

| Aqueous Stability | Poor (t½ < 12h at 37°C) | High (stable as suspension; hydrolyzes only after entry) |

| Uptake Mechanism | hENT/hCNT Transporters | Passive Diffusion (Lipophilic) |

| Metabolic Requirement | Kinases (UCK) | Esterases + Kinases |

| In Vitro Dosing | Daily medium change required | Potential for "Pulse" or "Depot" dosing |

| Key Use Case | Standard acute treatment | Long-term assays; Cells with low transporter expression |

Validated Experimental Protocols

Preparation and Handling

Critical Safety Note: TpCB-5-aza is a cytotoxic and potential mutagenic agent. Handle in a Class II Biosafety Cabinet.

-

Stock Solution (10 mM):

-

Weigh TpCB-5-aza powder accurately.

-

Dissolve in anhydrous DMSO (Dimethyl sulfoxide). Note: Avoid aqueous buffers.

-

Vortex vigorously until clear. The solution may be slightly viscous due to the benzoyl groups.

-

Aliquot into single-use amber vials and store at -80°C. Stability: >1 year.

-

Do not store diluted working solutions.

-

-

Working Solution:

-

Dilute the DMSO stock directly into pre-warmed culture media immediately prior to addition to cells.

-

Final DMSO concentration must be <0.1% (v/v) to avoid solvent toxicity artifacts.

-

Cell Treatment Protocol (Epigenetic Reprogramming)

Unlike standard cytotoxic assays, epigenetic remodeling requires cell division to dilute existing methylation marks.

Step-by-Step Workflow:

-

Seeding: Seed cells (e.g., HL-60, MCF-7) at low density (20–30% confluence) in 6-well plates. Allow 24h for attachment.

-

Dosing (The "Overlap" Method):

-

Day 0: Treat cells with TpCB-5-aza (0.5 µM – 5.0 µM).

-

Day 1: Do not change media (allow slow hydrolysis/release).

-

Day 2: Remove media. Wash with PBS. Add fresh media containing fresh TpCB-5-aza.

-

Day 3: Harvest cells for RNA/DNA or continue for 72h–96h total exposure.

-

Rationale: The prodrug stability allows for 48h dosing windows, unlike the 24h requirement for 5-azacytidine.

-

-

Toxicity Check: Ensure viability >70% at harvest. Epigenetic effects must be distinguished from general cytotoxicity.

Validation of Epigenetic Activity

To confirm the compound is acting as an epigenetic modifier and not just a cytotoxic agent, you must assess specific biomarkers.

A. Global Methylation Analysis (LINE-1 Assay)

-

Method: Pyrosequencing or ELISA-based quantification of 5-mC.

-

Target: Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons (surrogate for global genome methylation).

-

Expected Result: A 10–30% reduction in LINE-1 methylation relative to DMSO control indicates successful DNMT inhibition.

B. DNMT1 Depletion (Western Blot)

Since 5-aza-dCTP covalently traps DNMT1, the protein is targeted for proteasomal degradation.

-

Primary Antibody: Anti-DNMT1 (e.g., clone 60B1220.1).

-

Loading Control: Beta-actin or GAPDH.

-

Success Criteria: Significant reduction (>50%) of soluble DNMT1 protein levels within 48–72 hours.

C. Gene Re-expression (Functional Readout)

-

Target Genes: CDKN2A (p16), CDKN2B (p15), or GSTP1 (depending on cell line hypermethylation status).

-

Method: RT-qPCR.

-

Control: Compare Fold Change (2^-ddCt) vs. DMSO treated cells.

Experimental Workflow Diagram

This diagram outlines the logical flow for validating the activity of TpCB-5-aza in a new cell line.

Caption: Validation workflow for confirming in vitro epigenetic activity of TpCB-5-aza.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation in Media | High concentration or cold media | Pre-warm media to 37°C; Do not exceed 10 µM; Vortex immediately upon addition. |

| No DNMT1 Depletion | Low esterase activity or insufficient time | Extend treatment to 72h or 96h; Verify cell line esterase expression. |

| High Cytotoxicity | Off-target effects or too high dose | Perform dose-titration (IC50); Epigenetic doses are usually 1/10th of cytotoxic doses. |

| No Gene Re-expression | Gene not methylated or complex silencing | Validate promoter hypermethylation in untreated cells first (MSP or Bisulfite Seq). |

References

-